5-Iodoquinolin-6-ol

Description

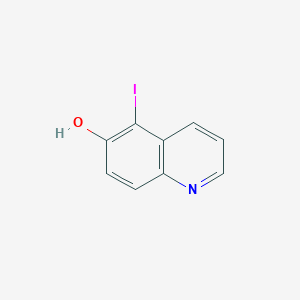

5-Iodoquinolin-6-ol is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities . Its IUPAC name, this compound, adheres to standardized nomenclature rules, ensuring clarity in scientific communication .

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

5-iodoquinolin-6-ol |

InChI |

InChI=1S/C9H6INO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H |

InChI Key |

VAJFDWANDMXNBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2I)O)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives with halogen or hydroxyl substitutions are common in medicinal chemistry. Key analogues include:

Key Observations :

- Biological Activity: Thioacetamide-linked quinazoline derivatives (e.g., compound 6m in ) exhibit anticancer properties but lack the iodine-mediated radiopharmaceutical utility of this compound.

- Synthetic Complexity: Halogenation at the 5-position (as in this compound) requires precise regioselective conditions, contrasting with simpler hydroxylation steps for 8-hydroxyquinoline .

Comparison with Non-Quinoline Halogenated Compounds

Halogenated heterocycles like benzodioxole and thiazolidinone derivatives (e.g., compounds 6m, 6n, and 6o in ) share functional group similarities but differ in core structure:

Key Differences :

- Aromaticity vs. Flexibility: Quinoline’s rigid planar structure supports π-π stacking interactions, whereas benzodioxole-thiazolidinone hybrids (e.g., 6m) exhibit conformational flexibility, affecting target binding .

- Analytical Characterization: Metal complexes (e.g., Ag/Cu/Zn in ) are analyzed using ICP-MS/OES, while this compound’s iodine content may require X-ray crystallography or NMR for structural elucidation.

Research Findings and Data Gaps

- Synthetic Protocols: highlights multi-step syntheses for thiazolidinone-quinazoline hybrids but lacks specific data on this compound’s preparation .

- Analytical Techniques: While ICP-MS/OES () is standard for metal analysis , halogenated quinolines like this compound may require alternative methods (e.g., HPLC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.